1h-Indole,7-methoxy-6-(1-methylethyl)-
Overview
Description
1H-Indole, 7-methoxy-6-(1-methylethyl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their wide range of biological activities and are present in various alkaloids, neurotransmitters, and drugs
Preparation Methods
The synthesis of 1H-Indole, 7-methoxy-6-(1-methylethyl)- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and ketones under acidic conditions to form the indole ring . Other methods include the Bartoli indole synthesis, which involves the reaction of nitroarenes with vinyl Grignard reagents, and the Larock indole synthesis, which uses palladium-catalyzed cyclization of o-iodoanilines with alkynes . Industrial production methods often employ these synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1H-Indole, 7-methoxy-6-(1-methylethyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
1H-Indole, 7-methoxy-6-(1-methylethyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole, 7-methoxy-6-(1-methylethyl)- involves its interaction with various molecular targets and pathways. The indole ring can interact with enzymes, receptors, and other proteins, influencing biological processes. For example, indole derivatives are known to bind to serotonin receptors, affecting neurotransmission . The methoxy and isopropyl groups may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
1H-Indole, 7-methoxy-6-(1-methylethyl)- can be compared with other indole derivatives, such as:
1H-Indole, 6-methoxy-: Similar in structure but lacks the isopropyl group, which may affect its biological activity and chemical reactivity.
7-Methoxyindole: Lacks the isopropyl group and has different substitution patterns, leading to variations in its applications and properties.
Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups, leading to distinct biological roles.
Properties
IUPAC Name |
7-methoxy-6-propan-2-yl-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8(2)10-5-4-9-6-7-13-11(9)12(10)14-3/h4-8,13H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWVFZUJBMMLAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C=C1)C=CN2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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